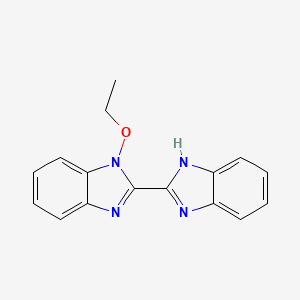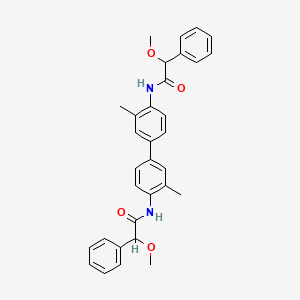
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(2-methoxy-2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) typically involves the condensation of 3,3’-dimethylbenzidine with ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or amide functionalities are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the manufacture of pigments and dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) involves its interaction with molecular targets through its amide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Similar biphenyl core with different substituents.
4,4’-Dimethylbiphenyl: Lacks the amide functionalities, making it less versatile in certain applications.
1,1’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3-(2-methylpropyl)-2-thiourea): Contains thiourea groups instead of amides.
Uniqueness
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is unique due to its specific combination of biphenyl core, dimethyl groups, and amide functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C32H32N2O4 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-[4-[(2-methoxy-2-phenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H32N2O4/c1-21-19-25(15-17-27(21)33-31(35)29(37-3)23-11-7-5-8-12-23)26-16-18-28(22(2)20-26)34-32(36)30(38-4)24-13-9-6-10-14-24/h5-20,29-30H,1-4H3,(H,33,35)(H,34,36) |
Clave InChI |
VFWINVLSIUWXQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC)C)NC(=O)C(C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
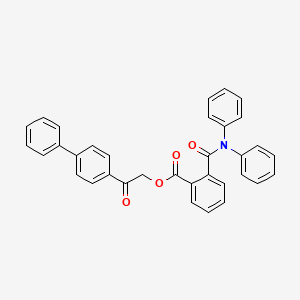


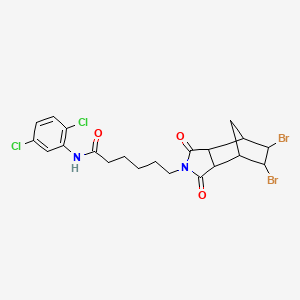
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
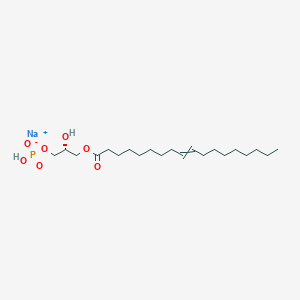
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)

